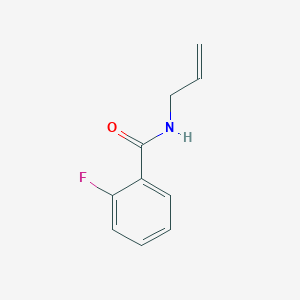

N-Allyl-2-fluorobenzamide

描述

N-Allyl-2-fluorobenzamide (C₁₀H₁₀FNO) is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group and an allyl substituent on the amide nitrogen. This compound belongs to the broader class of benzamides, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

属性

IUPAC Name |

2-fluoro-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYZJUBLQJWCLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291895 | |

| Record name | Benzamide, 2-fluoro-N-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66896-69-3 | |

| Record name | Benzamide, 2-fluoro-N-2-propen-1-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66896-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-fluoro-N-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: N-Allyl-2-fluorobenzamide can be synthesized through the reaction of 2-fluorobenzoyl chloride with allylamine . The reaction is typically carried out in a solvent such as toluene at low temperatures (0°C) and allowed to stir at room temperature for several hours. The reaction mixture is then filtered to remove any solid precipitate, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by flash chromatography using a mixture of ethyl acetate and hexanes as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous-flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .

化学反应分析

Types of Reactions: N-Allyl-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: Palladium-catalyzed cyclization reactions can convert this compound into functionalized indoles.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium catalysts for cyclization reactions.

Major Products:

Substituted Amides: Formed from substitution reactions.

Oxides and Amines: Formed from oxidation and reduction reactions, respectively.

Functionalized Indoles: Formed from cyclization reactions.

科学研究应用

Medicinal Chemistry

N-Allyl-2-fluorobenzamide and its derivatives are explored for their potential therapeutic effects. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by modulating key pathways involved in cell proliferation and apoptosis. For instance, modifications of benzamide derivatives have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in tumor growth .

- Anti-inflammatory Properties : Some studies suggest that N-allyl derivatives can inhibit inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. The mechanism often involves the modulation of cytokine release and the inhibition of pro-inflammatory enzymes .

Radiopharmaceutical Development

This compound has been utilized in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.

- Radiolabeling Techniques : The compound can serve as a precursor for synthesizing fluorine-18 labeled analogs. These radiolabeled compounds are crucial for imaging techniques that help in diagnosing various diseases, including cancers and neurological disorders. For example, the incorporation of fluorine-18 into benzamide derivatives enhances their utility as tracers in PET scans .

- Case Study : A study demonstrated the successful synthesis of an 18F-labeled this compound derivative, which was evaluated for its binding affinity to cancer cells. Results indicated a significant uptake in tumor tissues, suggesting its potential as a diagnostic tool .

Bioconjugation Strategies

The unique reactivity of this compound makes it suitable for bioconjugation applications.

- Thiol Selective Bioconjugation : The compound can be used to create stable conjugates with biomolecules through thiol-selective reactions. This property is particularly useful in developing targeted therapies and imaging agents that require specific binding to proteins or antibodies .

- Case Study : In a recent investigation, this compound was conjugated with antibodies to enhance their delivery to tumor sites. The resulting conjugates demonstrated improved pharmacokinetics and biodistribution profiles compared to unconjugated antibodies .

作用机制

The mechanism of action of N-Allyl-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Substituent Variations

N-Allyl-2-fluorobenzamide is distinguished by its allyl (-CH₂CHCH₂) substituent on the amide nitrogen. Comparisons with similar compounds reveal key differences:

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (): Features a 2,4-difluorophenyl group on the amide nitrogen, introducing additional fluorine atoms that enhance electron-withdrawing effects.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Similar to but with fluorine atoms at the 2- and 3-positions, altering molecular packing and hydrogen-bonding interactions.

- 5-Amino-2-chloro-N-(2-fluorophenyl)benzamide (): Contains a chloro and amino group on the benzamide ring, which may increase polarity and biological activity.

Physicochemical Properties

The substituents significantly impact physical properties:

- Solubility : The allyl group in this compound likely increases lipophilicity compared to fluorophenyl-substituted analogs, reducing aqueous solubility.

- Melting Points : Fluorophenyl derivatives (e.g., and ) exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding and π-π stacking), as evidenced by crystallographic data (CCDC 2320603) .

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

Crystallographic and Structural Insights

- Fluorophenyl Derivatives : Studies on N-(2,4-difluorophenyl)- and N-(2,3-difluorophenyl)-2-fluorobenzamide ( and ) reveal planar benzamide cores with intermolecular N–H···O hydrogen bonds stabilizing crystal structures. The allyl group in this compound may disrupt such packing, leading to lower melting points .

生物活性

N-Allyl-2-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its cytotoxicity, anti-inflammatory properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group and a fluorine atom attached to a benzamide structure. The molecular formula is C10H10FNO, and its molecular weight is approximately 181.19 g/mol. The compound's unique structure contributes to its biological activities.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a derivative with an allyl group showed potent cytotoxic activity at nanomolar concentrations against human lung cancer cell lines (NCI-H460), with an IC50 value of 1.03 nM . This indicates that even low concentrations of the compound can effectively inhibit cancer cell proliferation.

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| N-Allyl-2-FBA | NCI-H460 | 1.03 | Inhibition of microtubule polymerization |

| Other Derivatives | Various | Varies | Induction of apoptosis via caspase activation |

The immunofluorescence assays indicated that this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis. The compound also upregulates caspase-3, a critical mediator in the apoptotic pathway, further confirming its role as an effective anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that compounds with similar structures exhibit inhibitory activity on inflammatory pathways, potentially through the modulation of cytokine release and the inhibition of pro-inflammatory enzymes .

Case Study: In Vivo Anti-inflammatory Activity

A study assessing the anti-inflammatory effects in animal models demonstrated that compounds related to this compound significantly reduced inflammation markers when administered at specific doses. The results suggest that these compounds could serve as potential therapeutic agents for inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Microtubule Disruption : The compound interferes with microtubule dynamics, which is crucial for cell division.

- Caspase Activation : It induces apoptosis via caspase pathways, particularly caspase-3 activation.

- Cytokine Modulation : It may alter cytokine levels in inflammatory conditions, contributing to reduced inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。